Rank-Order Cytotoxicity in HepG-2 Cells: DIAcAm vs. IAcAm and Other I-HAcAms
Diiodoacetamide (DIAcAm) demonstrates the highest level of cytotoxicity compared to its closest structural analogs, iodoacetamide (IAcAm), bromoiodoacetamide (BIAcAm), and chloroiodoacetamide (CIAcAm). A study using the HepG-2 human liver cell line established a clear rank-order of toxicity [1]. This finding positions DIAcAm as the most potent compound in this class and a critical benchmark for all related toxicological studies.
| Evidence Dimension | Cytotoxicity (Rank Order) |
|---|---|
| Target Compound Data | Highest cytotoxicity |
| Comparator Or Baseline | Iodoacetamide (IAcAm), Bromoiodoacetamide (BIAcAm), Chloroiodoacetamide (CIAcAm) |
| Quantified Difference | Rank order: DIAcAm > IAcAm > BIAcAm > CIAcAm |
| Conditions | Human liver cell line (HepG-2) cytotoxicity assay |
Why This Matters
This direct comparison establishes DIAcAm as the most potent cytotoxic agent among its immediate analogs, meaning it is the most critical compound for toxicological research and cannot be substituted with IAcAm or other I-HAcAms.
- [1] Hong, H., et al. (2018). Cytotoxicity induced by iodinated haloacetamides via ROS accumulation and apoptosis in HepG-2 cells. *Environmental Pollution*, 242, 191-197. View Source
